4-Methylbenzoyl isothiocyanate
Overview
Description
4-Methylbenzoyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates known for their biological activities. It is synthesized from 4-methylbenzoyl chloride and potassium thiocyanate, which yields the isothiocyanate in situ when treated with sulfanilamide . This compound is structurally related to various other isothiocyanates that have been studied for their potential pharmaceutical applications, including antitumor, antimicrobial, and chemiluminescence properties .
Synthesis Analysis
The synthesis of 4-methylbenzoyl isothiocyanate involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide . Other related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, are synthesized through chemical transformations starting from 2-amino-4-(chloromethyl)thiazole . Additionally, the synthesis of various thiourea derivatives has been reported, which includes the reaction of different isothiocyanates with amines or aminopyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 4-methylbenzoyl isothiocyanate and related compounds has been characterized using spectroscopic techniques such as FT-IR, Raman, NMR, and mass spectrometry . Single-crystal X-ray diffraction has been employed to determine the structure of some derivatives, providing insights into their conformational properties and intermolecular interactions .
Chemical Reactions Analysis
Isothiocyanates, including 4-methylbenzoyl isothiocyanate, can undergo various chemical reactions. For instance, they can react with amines to form thioureas, which are compounds with a broad range of biological activities . The reactivity of isothiocyanates with different functional groups allows for the synthesis of a diverse array of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylbenzoyl isothiocyanate and its derivatives are influenced by their molecular structure. The presence of functional groups such as isothiocyanate, carbamate, and thiourea moieties affects their reactivity and interaction with biological targets . Spectroscopic data, including IR and NMR, provide information on the characteristic stretching vibrations and chemical shifts associated with these functional groups, which are crucial for understanding their chemical behavior .
Scientific Research Applications
1. Synthesis and Structural Characterization Research indicates that 4-Methylbenzoyl isothiocyanate is used in the synthesis of various compounds. For instance, it's utilized in the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, which are characterized for their structural and conformational properties using techniques like X-ray crystallography, vibrational spectroscopy, and quantum chemical calculations (Qiao et al., 2017). Similarly, 4-Methylbenzoyl isothiocyanate is used in synthesizing 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, with the structure confirmed by spectroscopic data and elemental analyses (Saeed, Mumtaz, & Flörke, 2010).
2. Reactions and Compound Formation The compound also participates in reactions to form various derivatives. For example, l-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione reacts with isothiocyanates under different conditions to yield disubstituted thioureas, which are significant in organic synthesis (Önal, Atli, & Ilhan, 2009). Additionally, it is involved in the formation of carbonyl thiocarbamate species, contributing to the study of intramolecular interactions and conformational preferences of related compounds (Channar et al., 2020).
3. Applications in Bioactivity Research In the context of bioactivity research, 4-Methylbenzoyl isothiocyanate derivatives have been evaluated for their antibacterial and antifungal properties. For instance, 1-tolyl-3-aryl-4-methylimidazole-2-thiones synthesized from isomeric methylbenzoyl chlorides via isothiocyanate formation exhibit significant antibacterial activity (Saeed & Batool, 2007).
4. Environmental and Sustainable Applications Furthermore, isothiocyanates, including 4-Methylbenzoyl isothiocyanate, have applications in green chemistry. For example, they are used in water-promoted tandem reactions for synthesizing structurally and pharmaceutically significant compounds (Zhang, Jia, Wang, & Fan, 2011).
5. Analytical Chemistry and Material Science In analytical chemistry and material science, 4-Methylbenzoyl isothiocyanate derivatives like methyl 4-hydroxybenzoate are studied for their intermolecular interactions and electronic properties, contributing to understanding the pharmaceutical activity of such molecules (Sharfalddin et al., 2020).
6. Metabolic Pathway Studies 4-Methylbenzoyl isothiocyanate is also significant in studies of metabolic pathways, such as the anaerobic degradation of 4-methylbenzoate in certain bacteria, providing insights into environmental microbiology and biodegradation processes (Lahme et al., 2012).
properties
IUPAC Name |
4-methylbenzoyl isothiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCAJUGXEPHWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168446 | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoyl isothiocyanate | |
CAS RN |
16794-68-6 | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16794-68-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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